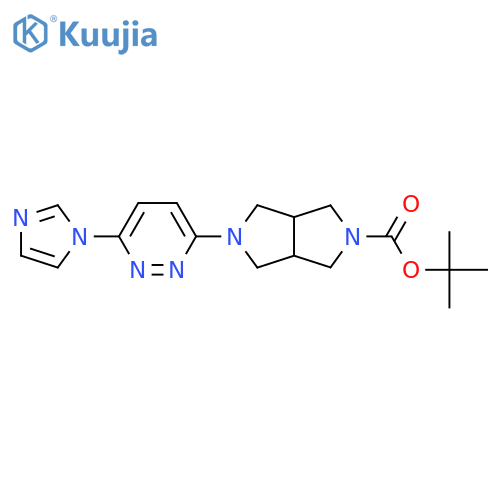Cas no 2097967-85-4 (tert-butyl 5-(6-(1h-imidazol-1-yl)pyridazin-3-yl)hexahydropyrrolo3,4-cpyrrole-2(1h)-carboxylate)

tert-butyl 5-(6-(1h-imidazol-1-yl)pyridazin-3-yl)hexahydropyrrolo3,4-cpyrrole-2(1h)-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 5-(6-(1H-imidazol-1-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
- tert-butyl 2-(6-imidazol-1-ylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate
- tert-butyl 5-(6-(1h-imidazol-1-yl)pyridazin-3-yl)hexahydropyrrolo3,4-cpyrrole-2(1h)-carboxylate
-
- インチ: 1S/C18H24N6O2/c1-18(2,3)26-17(25)24-10-13-8-23(9-14(13)11-24)16-5-4-15(20-21-16)22-7-6-19-12-22/h4-7,12-14H,8-11H2,1-3H3
- InChIKey: YSVXKDUYSNAJTA-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(N1CC2CN(C3=CC=C(N4C=NC=C4)N=N3)CC2C1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 510
- トポロジー分子極性表面積: 76.4
- 疎水性パラメータ計算基準値(XlogP): 1.3
tert-butyl 5-(6-(1h-imidazol-1-yl)pyridazin-3-yl)hexahydropyrrolo3,4-cpyrrole-2(1h)-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T310691-1g |
tert-butyl 5-(6-(1h-imidazol-1-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1h)-carboxylate |
2097967-85-4 | 1g |
$ 865.00 | 2022-06-02 | ||
| TRC | T310691-500mg |
tert-butyl 5-(6-(1h-imidazol-1-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1h)-carboxylate |
2097967-85-4 | 500mg |
$ 550.00 | 2022-06-02 | ||
| TRC | T310691-100mg |
tert-butyl 5-(6-(1h-imidazol-1-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1h)-carboxylate |
2097967-85-4 | 100mg |
$ 135.00 | 2022-06-02 |
tert-butyl 5-(6-(1h-imidazol-1-yl)pyridazin-3-yl)hexahydropyrrolo3,4-cpyrrole-2(1h)-carboxylate 関連文献
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
tert-butyl 5-(6-(1h-imidazol-1-yl)pyridazin-3-yl)hexahydropyrrolo3,4-cpyrrole-2(1h)-carboxylateに関する追加情報
Introduction to Tert-butyl 5-(6-(1H-imidazol-1-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (CAS No. 2097967-85-4)
Tert-butyl 5-(6-(1H-imidazol-1-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, a compound with the CAS number 2097967-85-4, represents a significant advancement in the field of pharmaceutical chemistry. This intricate molecular structure combines multiple heterocyclic rings, making it a promising candidate for various biological and chemical applications. The compound's unique architecture, featuring a hexahydropyrrolo[3,4-c]pyrrole core linked to a pyridazine and an imidazole moiety, has garnered considerable attention from researchers due to its potential pharmacological properties.
The synthesis of this compound involves a series of carefully orchestrated reactions that highlight the precision and expertise required in modern organic chemistry. The incorporation of the tert-butyl group not only enhances the stability of the molecule but also influences its solubility and metabolic pathways. These characteristics are crucial for evaluating its suitability as an active pharmaceutical ingredient (API). Recent studies have demonstrated that such modifications can significantly impact the bioactivity of molecules, making them more effective in targeting specific biological pathways.
In the realm of medicinal chemistry, the combination of pyridazine, imidazole, and hexahydropyrrolo[3,4-c]pyrrole units has been explored for their potential to interact with various biological targets. The pyridazine ring, known for its ability to engage in hydrogen bonding and π-stacking interactions, provides a versatile scaffold for drug design. Meanwhile, the imidazole ring is a common pharmacophore found in numerous bioactive compounds, including antiviral and anticancer agents. The hexahydropyrrolo[3,4-c]pyrrole moiety adds another layer of complexity, offering opportunities for further derivatization and optimization.
The pharmaceutical industry has been increasingly interested in developing small molecules that can modulate complex biological processes. Tert-butyl 5-(6-(1H-imidazol-1-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (CAS No. 2097967-85-4) has emerged as a compound of interest due to its multifaceted structure. Researchers have been exploring its potential in several therapeutic areas, including inflammation, neurodegeneration, and cancer. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in these conditions.
The development of novel drug candidates relies heavily on understanding the structural features that contribute to their biological activity. The presence of multiple heterocyclic rings in Tert-butyl 5-(6-(1H-imidazol-1-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (CAS No. 2097967-85-4) provides numerous opportunities for such investigations. Computational modeling and experimental techniques are being employed to elucidate how these structural elements interact with biological targets at the molecular level. This knowledge is essential for designing derivatives with enhanced potency and selectivity.
The synthesis and characterization of this compound have been facilitated by advancements in synthetic methodologies and analytical techniques. Modern techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have enabled researchers to confirm the structure and purity of Tert-butyl 5-(6-(1H-imidazol-1-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (CAS No. 2097967-85-4). These tools provide detailed insights into the molecular conformation and dynamics, which are critical for understanding its biological behavior.
In conclusion, Tert-butyl 5-(6-(1H-imidazol-1-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (CAS No. 2097967-85-4) represents a significant contribution to the field of pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable compound for further research and development. As our understanding of molecular interactions continues to grow, compounds like this one will play an increasingly important role in the discovery and development of new therapies.
2097967-85-4 (tert-butyl 5-(6-(1h-imidazol-1-yl)pyridazin-3-yl)hexahydropyrrolo3,4-cpyrrole-2(1h)-carboxylate) 関連製品
- 7633-38-7(Di-tert-butyl fumarate)
- 1515424-40-4(1-(2-isocyanatopropan-2-yl)-4-(trifluoromethyl)benzene)
- 87344-63-6(1-Naphthalenecarboxylic acid, 4-(phenylmethoxy)-)
- 854706-73-3(3-(Aminomethyl)-2-methoxyphenol)
- 960400-24-2(2-(thiophen-3-yl)ethyl chloroformate)
- 1421461-83-7(5-bromo-N-3-(2-phenyl-1H-imidazol-1-yl)propylfuran-2-carboxamide)
- 2613300-22-2(rac-(4aR,7aR)-4a-(methoxymethyl)-octahydropyrano2,3-cpyrrole hydrochloride, cis)
- 2171192-42-8(2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxy}acetic acid)
- 2034533-46-3(4-[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbonyl]morpholine)
- 1338097-15-6(7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline)




